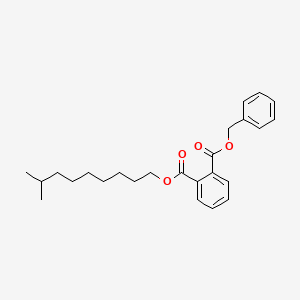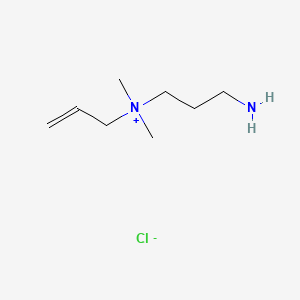
Allyl(3-aminopropyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(3-aminopropyl)dimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C8H19ClN2 . It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl(3-aminopropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-aminopropylamine in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the preparation method involves the stagewise and alternating addition of allyl chloride and sodium hydroxide solution dropwise. This method prevents the formation of byproducts and increases the utilization rate of allyl chloride . The reaction is conducted in a pressure-resistant closed reaction vessel to ensure complete participation of dimethylamine and to prevent leakage .
Chemical Reactions Analysis
Types of Reactions: Allyl(3-aminopropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides and hydroxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: Allyl(3-aminopropyl)dimethylammonium chloride is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, it is employed as a surfactant and antimicrobial agent due to its quaternary ammonium structure .
Industry: In industrial applications, it is used in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of allyl(3-aminopropyl)dimethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it can interact with various molecular targets and pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
- Dimethyl diallyl ammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Comparison: Allyl(3-aminopropyl)dimethylammonium chloride is unique due to its specific structure, which combines the properties of an allyl group and a quaternary ammonium group. This combination enhances its reactivity and versatility in various applications compared to other similar compounds .
Properties
CAS No. |
63870-26-8 |
|---|---|
Molecular Formula |
C8H19ClN2 |
Molecular Weight |
178.70 g/mol |
IUPAC Name |
3-aminopropyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H19N2.ClH/c1-4-7-10(2,3)8-5-6-9;/h4H,1,5-9H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
VIRJQDGMPFQQHS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCCN)CC=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


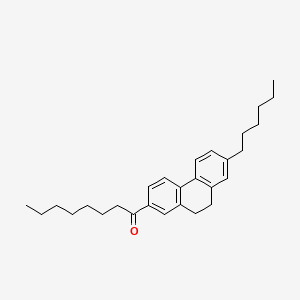

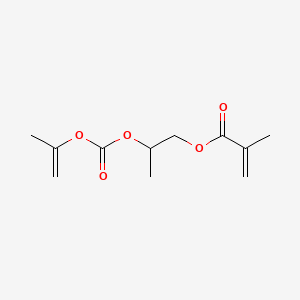

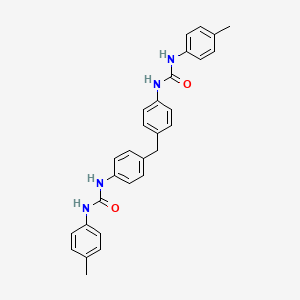

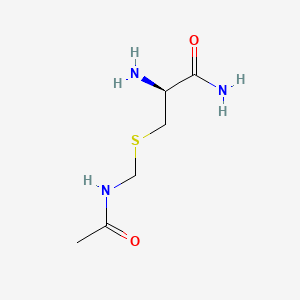
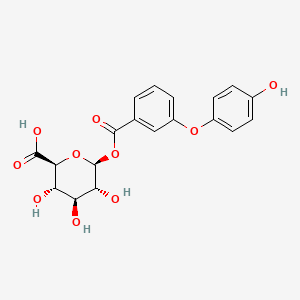
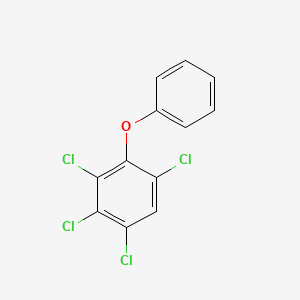

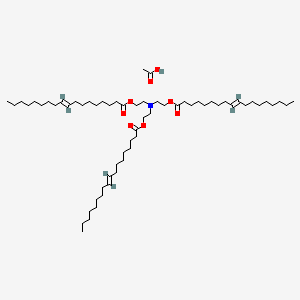
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
